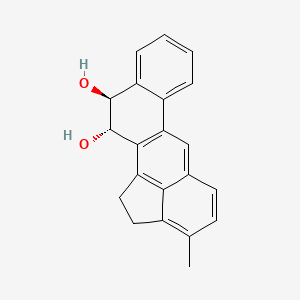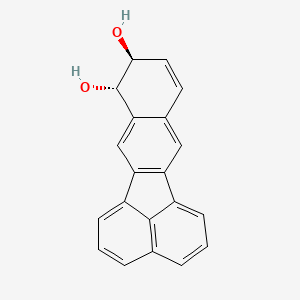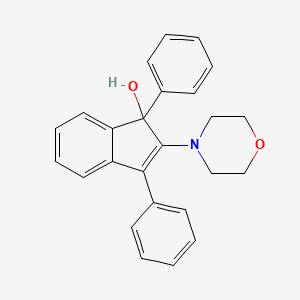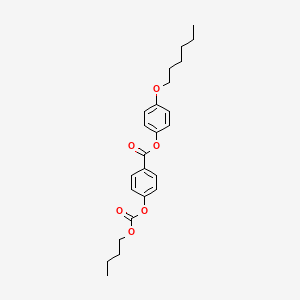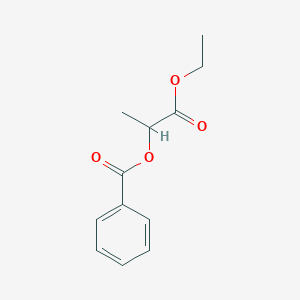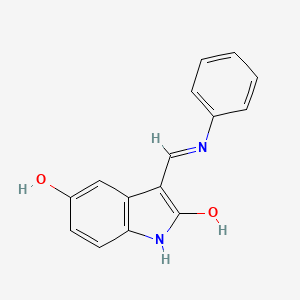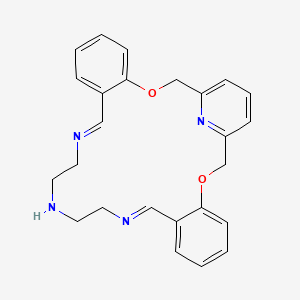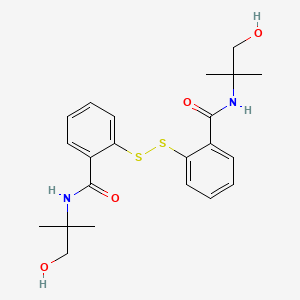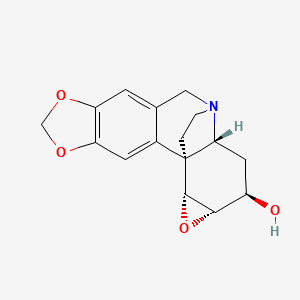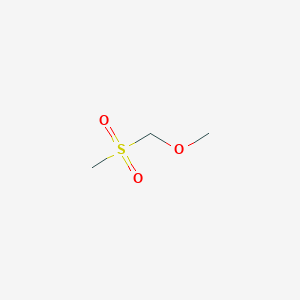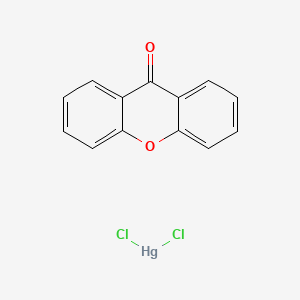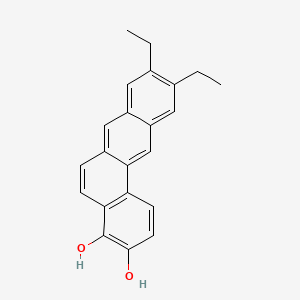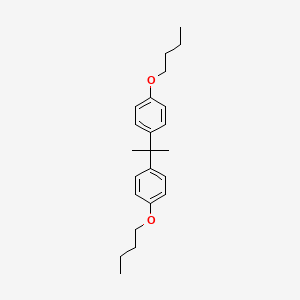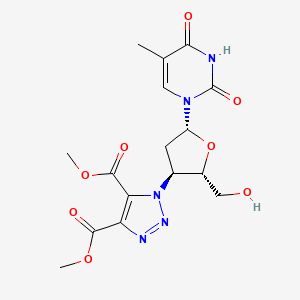
Thymidine, 3'-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3'-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification with a 1,2,3-triazole ring and methoxycarbonyl groups introduces unique chemical properties that can be exploited in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- typically involves a multi-step process. One common approach is the click chemistry method, which involves the cycloaddition of azides and alkynes to form the 1,2,3-triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .
化学反応の分析
Types of Reactions
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The methoxycarbonyl groups can be oxidized to form carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxycarbonyl groups yields carboxylic acids, while nucleophilic substitution on the triazole ring can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential as an antiviral and anticancer agent, leveraging its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and as a component in diagnostic assays.
作用機序
The mechanism by which Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- exerts its effects involves its incorporation into DNA. Once incorporated, it can disrupt normal DNA synthesis and repair processes, leading to cell death or inhibition of viral replication. The triazole ring and methoxycarbonyl groups enhance its binding affinity and specificity for certain molecular targets, such as DNA polymerases and reverse transcriptases .
類似化合物との比較
Similar Compounds
Azidothymidine (AZT): Another thymidine analog used as an antiviral agent.
5-Fluorouracil (5-FU): A pyrimidine analog used in cancer treatment.
Cytarabine (Ara-C): A cytosine analog used in chemotherapy.
Uniqueness
Thymidine, 3’-(4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl)-3’-deoxy- is unique due to the presence of the 1,2,3-triazole ring and methoxycarbonyl groups, which confer distinct chemical properties and biological activities. These modifications enhance its stability, binding affinity, and specificity, making it a valuable tool in various research and therapeutic applications .
特性
CAS番号 |
127498-58-2 |
|---|---|
分子式 |
C16H19N5O8 |
分子量 |
409.35 g/mol |
IUPAC名 |
dimethyl 1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H19N5O8/c1-7-5-20(16(26)17-13(7)23)10-4-8(9(6-22)29-10)21-12(15(25)28-3)11(18-19-21)14(24)27-2/h5,8-10,22H,4,6H2,1-3H3,(H,17,23,26)/t8-,9+,10+/m0/s1 |
InChIキー |
VYGGOIDGEQLNIE-IVZWLZJFSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N3C(=C(N=N3)C(=O)OC)C(=O)OC |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N3C(=C(N=N3)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


